(5aS,8S)-Octahydro-pyrrolo[1,2-b][1,2]thiazepine-8-carboxylic acid 1,1-dioxide
Overview
Description
“(5aS,8S)-Octahydro-pyrrolo[1,2-b][1,2]thiazepine-8-carboxylic acid 1,1-dioxide” is a chemical compound . It’s also known as jiadifenolide, a natural product isolated from Salvia jiadifengpi.
Molecular Structure Analysis
The molecular formula of this compound is C9H15NO4S, and its molecular weight is 233.29 g/mol .Physical And Chemical Properties Analysis
The molecular formula of this compound is C9H15NO4S, and its molecular weight is 233.29 g/mol . No further physical or chemical properties were found.Scientific Research Applications
Chemical Synthesis and Transformation
The compound and its derivatives have been used in various chemical synthesis processes, demonstrating their versatility as building blocks in organic chemistry. For instance, studies have reported the formation and ring contraction of related thiazepine dioxides, highlighting their role in the synthesis of complex molecular structures (Khalaj & Adibpour, 2008). Additionally, methods for the synthesis of pyrido-annulated analogs of benzothiazepines have been developed, showcasing the compound's potential in creating medicinally interesting structures (Gupta et al., 2012).
Antitumor Properties
There is significant interest in the antitumor properties of related compounds. Pyrrolo[1,2-b][1,2,5]benzothiadiazepine 5,5-dioxides, similar in structure to the compound , have shown apoptotic activity in leukemia cells, presenting a potential avenue for cancer treatment (Silvestri et al., 2006). Moreover, the synthesis of acenaphtho[1,2-b]pyrrole-carboxylic acid esters has been linked to cytotoxicity against certain cancer cell lines, further affirming the relevance of related structures in the development of cancer therapies (Liu et al., 2006).
Heterocyclic Compound Synthesis
The compound is instrumental in the synthesis of heterocyclic structures. Novel strategies for the synthesis of diazepine heterocyclic systems, which are valuable in medicinal chemistry, have been reported (Kharaneko & Bogza, 2013). These methodologies open up new pathways for the creation of lead compounds in drug discovery.
Enzyme Inhibition
Compounds structurally related to (5aS,8S)-Octahydro-pyrrolo[1,2-b][1,2]thiazepine-8-carboxylic acid 1,1-dioxide have been identified as potential inhibitors of specific enzymes, suggesting their application in the treatment of diseases related to enzyme dysfunction. For instance, novel inhibitors bearing a cyclohexane-annulated benzothiazepine scaffold have shown selective inhibition of histone deacetylase 6 (HDAC6), highlighting their potential in the treatment of neurodegenerative diseases, cancer, and immunological conditions (De Vreese et al., 2017).
properties
IUPAC Name |
(5aS,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S/c11-9(12)8-5-4-7-3-1-2-6-15(13,14)10(7)8/h7-8H,1-6H2,(H,11,12)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGGDDYSPVNMOC-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N2C(C1)CCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCS(=O)(=O)N2[C@@H](C1)CC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301130708 | |
Record name | Pyrrolo[1,2-b][1,2]thiazepine-8-carboxylic acid, octahydro-, 1,1-dioxide, (5aS,8S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301130708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5aS,8S)-Octahydro-pyrrolo[1,2-b][1,2]thiazepine-8-carboxylic acid 1,1-dioxide | |
CAS RN |
1316754-64-9 | |
Record name | Pyrrolo[1,2-b][1,2]thiazepine-8-carboxylic acid, octahydro-, 1,1-dioxide, (5aS,8S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1316754-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolo[1,2-b][1,2]thiazepine-8-carboxylic acid, octahydro-, 1,1-dioxide, (5aS,8S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301130708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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